molecular formula C17H20ClNO4 B4914406 cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride

cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride

Cat. No.: B4914406
M. Wt: 337.8 g/mol
InChI Key: BPLGQEBIHVHBEA-UHFFFAOYSA-N
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Description

Cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl group, a benzofuran ring, and a morpholine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the morpholine group, and the cyclopropylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, morpholine-containing molecules, and cyclopropyl-substituted compounds. Examples include:

  • Benzofuran-2-carboxylic acid
  • Morpholine-4-carboxylic acid
  • Cyclopropylamine

Uniqueness

Cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4.ClH/c19-14-3-4-15-16(12(14)9-18-5-7-21-8-6-18)13(10-22-15)17(20)11-1-2-11;/h3-4,10-11,19H,1-2,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLGQEBIHVHBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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